molecular formula C19H24N2O6 B14136892 Propanedioic acid, (acetylamino)((5-methoxy-1H-indol-3-yl)methyl)-, diethyl ester CAS No. 54744-69-3

Propanedioic acid, (acetylamino)((5-methoxy-1H-indol-3-yl)methyl)-, diethyl ester

Cat. No.: B14136892
CAS No.: 54744-69-3
M. Wt: 376.4 g/mol
InChI Key: ILCGNNOZOCSUMQ-UHFFFAOYSA-N
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Description

Propanedioic acid, (acetylamino)((5-methoxy-1H-indol-3-yl)methyl)-, diethyl ester is a complex organic compound that features an indole moiety. Indole derivatives are significant in natural products and pharmaceuticals due to their diverse biological activities . This compound is of interest in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including propanedioic acid, (acetylamino)((5-methoxy-1H-indol-3-yl)methyl)-, diethyl ester, often involves multi-step processes. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions

Industrial Production Methods

Industrial production of such compounds typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, (acetylamino)((5-methoxy-1H-indol-3-yl)methyl)-, diethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nitrating agents can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

Propanedioic acid, (acetylamino)((5-methoxy-1H-indol-3-yl)methyl)-, diethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of propanedioic acid, (acetylamino)((5-methoxy-1H-indol-3-yl)methyl)-, diethyl ester involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, influencing biological pathways. For example, indole derivatives are known to interact with serotonin receptors and other neurotransmitter systems .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar structural features.

    Tryptophan: An essential amino acid that contains an indole ring.

    Indole-2-carboxylic acid: Another indole derivative with different functional groups.

Uniqueness

Propanedioic acid, (acetylamino)((5-methoxy-1H-indol-3-yl)methyl)-, diethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its acetylamino and methoxy groups, along with the diethyl ester moiety, differentiate it from other indole derivatives and contribute to its specific applications and reactivity.

Properties

CAS No.

54744-69-3

Molecular Formula

C19H24N2O6

Molecular Weight

376.4 g/mol

IUPAC Name

diethyl 2-acetamido-2-[(5-methoxy-1H-indol-3-yl)methyl]propanedioate

InChI

InChI=1S/C19H24N2O6/c1-5-26-17(23)19(21-12(3)22,18(24)27-6-2)10-13-11-20-16-8-7-14(25-4)9-15(13)16/h7-9,11,20H,5-6,10H2,1-4H3,(H,21,22)

InChI Key

ILCGNNOZOCSUMQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CNC2=C1C=C(C=C2)OC)(C(=O)OCC)NC(=O)C

Origin of Product

United States

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